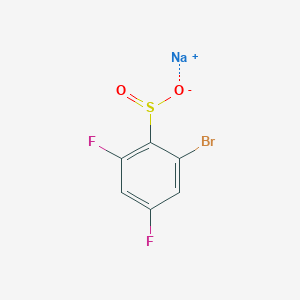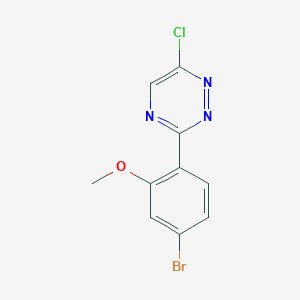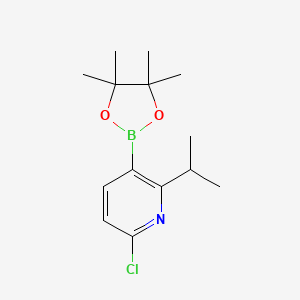
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and sulfinic acid groups attached to a benzene ring, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt typically involves the reaction of 2-Bromo-4,6-difluorobenzenesulfonyl chloride with a suitable reducing agent. One common method is the reduction of the sulfonyl chloride using sodium sulfite under controlled conditions to yield the desired sulfinic acid sodium salt . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Bromo-4,6-difluorobenzenesulfonic acid.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or potassium tert-butoxide under anhydrous conditions.
Major Products
Oxidation: 2-Bromo-4,6-difluorobenzenesulfonic acid.
Reduction: 2-Bromo-4,6-difluorobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfinic acid group can undergo nucleophilic attack, leading to the formation of sulfonate esters or sulfonamides. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which enhance the reactivity of the sulfinic acid group .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfinic acid sodium salt.
2-Bromo-4,6-difluorobenzenethiol: Contains a thiol group instead of a sulfinic acid sodium salt.
2-Bromo-4,6-difluorobenzenesulfonic acid: The oxidized form of the sulfinic acid sodium salt.
Uniqueness
2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is unique due to its combination of bromine, fluorine, and sulfinic acid groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C6H2BrF2NaO2S |
|---|---|
Molecular Weight |
279.04 g/mol |
IUPAC Name |
sodium;2-bromo-4,6-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H3BrF2O2S.Na/c7-4-1-3(8)2-5(9)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
WIDDPRLSHOVEHH-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)[O-])Br)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13920790.png)








![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)


